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Compound of Interest

Compound Name: LUTO14

Cat. No.: B608700

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of LUT014, a first-in-class,
topically applied B-Raf inhibitor developed by Lutris Pharma. It details the scientific rationale,
discovery, mechanism of action, and clinical development of LUT014 for the treatment of
dermatological toxicities associated with cancer therapies.

Introduction: Addressing Unmet Needs in Onco-
Dermatology

Epidermal Growth Factor Receptor (EGFR) inhibitors and radiation therapy are mainstays of
modern cancer treatment. However, their efficacy is often limited by severe dermatological
adverse events. Up to 90% of patients treated with EGFR inhibitors develop an acneiform rash,
which can be painful, impact quality of life, and lead to dose reduction or discontinuation of life-
saving cancer therapy.[1][2] Similarly, radiation-induced dermatitis is a common and debilitating
side effect of radiotherapy.[3] Currently, there are no FDA-approved treatments specifically for
these conditions.[2][4] LUT014 was developed to address this significant unmet medical need.

The Discovery of LUT014: A Paradoxical Approach

The discovery of LUT014 is rooted in the "paradoxical effect” of B-Raf inhibitors. While B-Raf
inhibitors were developed to block the MAPK signaling pathway in B-Raf mutated cancer cells,
they were observed to paradoxically activate this same pathway in wild-type B-Raf cells.[1][5]
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Researchers hypothesized that this paradoxical activation could be harnessed to counteract
the inhibitory effect of EGFR inhibitors on the MAPK pathway in normal skin cells, thereby
mitigating the associated skin toxicities.[4][5][6][7] LUT014, a novel small molecule B-Raf
inhibitor, was specifically designed for topical application to locally induce this paradoxical
activation in the skin without systemic interference with the anti-cancer treatment.[1][5][8]

Mechanism of Action

EGFR inhibitors block signaling through the MAPK pathway in both cancer cells and normal
epithelial cells of the skin.[5][9] This inhibition in the skin leads to decreased keratinocyte
proliferation and migration, resulting in the characteristic acneiform rash.[4]

LUTO014, when applied topically, penetrates the skin and paradoxically activates the MAPK
pathway downstream of EGFR in the BRAF wild-type keratinocytes.[5][9][10] This localized
reactivation of the MAPK pathway restores normal keratinocyte function, reduces inflammation,
and alleviates the rash.[9][11] Because it is applied topically and has negligible systemic
absorption, LUT014 does not interfere with the systemic anti-tumor efficacy of the EGFR
inhibitor therapy.[1][12]

A similar mechanism is proposed for its effect in radiation dermatitis, where LUT014 is thought
to enhance the proliferation of basal keratinocytes to repopulate the epidermis and restore the
skin barrier.[3][5]

Signaling Pathway Diagram
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Caption: LUT014 Mechanism of Action in EGFRi-induced Rash.

Preclinical Development
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In Vitro Kinase Inhibition Profile

LUTO014 was characterized as a potent and selective B-Raf kinase inhibitor. Its potency was
compared to the known B-Raf inhibitor, vemurafenib.[4]

Kinase LUTO014 IC50 (pmoliL) Vemurafenib IC50 (umol/L)

Mutated B-Raf 0.013 0.04

) Not specified, 4-fold lower -
Wild-Type B-Raf ) Not specified
potency than vemurafenib

Data sourced from Cancer

Discovery.[4]

At a concentration of 0.01 pmol/L, which significantly inhibits mutated B-Raf, LUT014 showed
no significant inhibitory effect on a panel of 59 other human recombinant kinases,
demonstrating its specificity.[4]

In Vitro Paradoxical MAPK Activation

The ability of LUT014 to induce paradoxical MAPK activation and reverse the effects of EGFR
inhibition was tested in primary human epidermal keratinocytes (HEKa).[4]

Experimental Protocol: Preclinical In Vitro Testing of pERK Induction[4]

e Cell Culture: Primary HEKa cells were cultured in T25 flasks at 37°C, 5% CO2 in Epilife CF
Kit medium supplemented with 60 pmol/L calcium and HKGS.

o Cell Harvest: After at least three passages, cells were harvested with trypsin when flasks
reached 70%—80% confluency.

o Treatment: Cells were treated with varying concentrations of LUT014.

e Analysis: The levels of phosphorylated ERK (pERK) were measured to assess MAPK
pathway activation.

Increasing concentrations of LUT014 led to a concentration-dependent increase in the
proliferation of MIA-PaCa-2 cells, with peak proliferation observed at 0.041 pmol/L.[4] This bell-
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shaped curve demonstrated that LUT014 reverses MAPK pathway inhibition induced by EGFR
inhibitors through paradoxical activation.[4]

Clinical Development

LUTO014 has been evaluated in multiple clinical trials for both EGFR inhibitor-induced acneiform
rash and radiation-induced dermatitis.

Phase 1 Trial in Metastatic Colorectal Cancer
(NCT03876106)

A first-in-human, Phase 1 trial was conducted to evaluate the safety, tolerability, and preliminary
efficacy of topical LUT014.[2][4][6][7][13]

Experimental Protocol: Phase 1 Clinical Trial[4][8]

» Patient Population: 10 patients with metastatic colorectal cancer who developed grade 1 or 2
acneiform rash while being treated with cetuximab or panitumumab.[2][4][8]

o Study Design: Patients were enrolled in three dose-escalation cohorts.

o Treatment: LUT014 gel was applied topically once daily for 28 days to the face, neck, and
upper chest/back.[4][14]

e Dosage Cohorts:
o Cohort 1: 0.3 mg/g
o Cohort 2: 1.0 mg/g
o Cohort 3: 2.5 mg/g
¢ Primary Objective: Evaluate safety and tolerability (Maximum Tolerated Dose).[4]
o Secondary Objectives: Assess plasma pharmacokinetics and preliminary efficacy.[4]

Results: LUT014 was well-tolerated with no dose-limiting toxicities observed.[1][4][6][7][13] The
acneiform rash improved in all 6 patients who started with a grade 2 rash in the low and
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intermediate dose cohorts.[2][4][6][7][10]

Phase 2 Trial in Metastatic Colorectal Cancer
(NCT04759664)

A randomized, double-blind, placebo-controlled Phase 2 trial was conducted to further evaluate
the efficacy and safety of LUT014.[11][15][16][17][18]

Experimental Protocol: Phase 2 Clinical Trial[12][16]

o Patient Population: 118 patients with metastatic colorectal cancer from 23 medical centers
who had developed moderate to severe (grade 2 or non-infected grade 3) acneiform rash
while on EGFR inhibitor therapy (cetuximab or panitumumab).[12][16]

o Study Design: Patients were randomized in a 1:1:1 ratio to one of three treatment arms.
e Treatment Arms:

o LUTO014 gel 0.1%

o LUTO014 gel 0.03%

o Placebo gel
o Treatment Duration: Gel was applied daily for 28 days.[12][16]

e Primary Endpoint: Treatment success, defined as a one-grade or greater reduction in rash
severity, or an improvement in at least five skin-specific quality-of-life criteria.[12]

Experimental Workflow Diagram
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Phase 2 Clinical Trial Workflow (NCT04759664)
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Caption: Workflow for the Phase 2 trial of LUT014 in mCRC patients.

Results: Treatment success was significantly higher in patients who received either
concentration of LUT014 compared to placebo.[12]

Treatment Arm Number of Patients Treatment Success Rate
LUTO014 0.1% 39 69% (27 of 39)

LUTO014 0.03% 40 47.5% (19 of 40)

Placebo 39 33% (13 of 39)

Data sourced from AACR
Annual Meeting 2025
presentations.[9][12][16][18]

Patients treated with LUT014 also reported better quality of life and had lower rates of
interruption of their anti-cancer therapy.[12][19] The treatment was safe and well-tolerated, with
fewer adverse events reported in the LUT014 arms compared to the placebo group.[16]
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Phase 1/2 Trial in Radiation-Induced Dermatitis
(NCT04261387)

LUTO014 is also being investigated for the treatment of radiation-induced dermatitis (RD) in
breast cancer patients.[3][20]

Experimental Protocol: Phase 1/2 Clinical Trial (Part 2)[3]

Patient Population: 20 patients with breast cancer who experienced grade 2 RD following
completion of fractionated radiation therapy.

o Study Design: Randomized (1:1), double-blind, placebo-controlled.
e Treatment Arms:
o LUTO014 gel
o Placebo gel
o Treatment Duration: Topical application once daily for 28 days, with a 2-month follow-up.

e Primary Endpoint: Change in RD severity based on the Dermatology Life Quality Index (QoL)
at 14 days.

o Secondary Endpoint: Incidence of treatment-emergent adverse events.

Topline data from this study were expected in the third quarter of 2022.[3]

Conclusion and Future Directions

LUTO014 represents a novel and targeted approach to managing the dermatological side effects
of common cancer treatments. By leveraging the paradoxical activation of the MAPK pathway,
this topical B-Raf inhibitor has demonstrated significant efficacy in reducing EGFR inhibitor-
induced acneiform rash in a robust Phase 2 clinical trial, with a favorable safety profile.[12][16]
These findings offer the potential to improve quality of life and treatment adherence for a large
population of cancer patients.[9][15]
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A Phase 3 clinical trial is being planned to further validate the effectiveness of LUT014 for this
indication.[12] The ongoing investigation into its utility for radiation-induced dermatitis highlights
the potential for broader applications in managing other kinase pathway-related dermatological
toxicities in oncology.[12] The development of LUT014 is a significant step forward in
supportive cancer care, with the potential to become the first approved therapy for these
common and debilitating side effects.[2][9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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